4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride
Description
Properties
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c1-2-3(4(5)8)7-9-6-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTVMCQNLZLFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664494 | |
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50664494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15323-68-9 | |
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50664494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 5-Methyl-1,3,4-Oxadiazole-2-Carboxylic Acid with Oxalyl Chloride
A patented method describes the preparation of 4-methyl-1,2,5-oxadiazole-3-carbonyl chloride via the condensation of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (XI) with oxalyl chloride in the presence of triethylamine and anhydrous dimethylformamide (DMF). The reaction proceeds at low temperatures (−5°C to 5°C) to minimize side reactions and exothermic risks. Oxadiazole-5-methyl-2-carboxylic acid potassium salt is suspended in acetonitrile and treated with oxalyl chloride and catalytic DMF to form the corresponding acyl chloride (XIa). This intermediate is then reacted with a secondary amine derivative under controlled conditions to yield the target compound.
Key parameters include:
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Solvent System : Acetonitrile and DMF ensure solubility of the potassium salt while facilitating chloride displacement.
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Temperature Control : Maintaining the reaction below 5°C prevents decomposition of the thermally unstable acyl chloride.
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Workup : The product is isolated by adjusting the pH to 3.0–3.5 with hydrochloric acid, followed by filtration and drying. This method achieves an 82.72% yield with >98% purity by HPLC.
Methylation and Hydrolysis Steps
Prior to acyl chloride formation, the synthesis of the oxadiazole carboxylic acid precursor involves methylation and hydrolysis steps. For instance, compound (XXI) is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate at 50–150°C. The methylated intermediate undergoes hydrolysis with sodium hydroxide in an alcoholic solvent (e.g., methanol or ethanol) at 20–120°C to yield the carboxylic acid. Acidification with HCl precipitates the product, which is then converted to the acyl chloride.
Cyclization-Oxidation Approach for Carboxylic Acid Synthesis
Cyclization of (2E,3E)-Butane-2,3-Dione Dioxime
An alternative route, developed for clinical-scale production, begins with the cyclization of (2E,3E)-butane-2,3-dione dioxime to form 3,4-dimethyl-1,2,5-oxadiazole. This step is conducted in a continuous flow reactor to mitigate risks associated with the thermal instability of the dioxime precursor. The flow process ensures rapid heat dissipation, reducing the likelihood of decomposition or runaway reactions.
Selective Oxidation to Carboxylic Acid
The dimethyl oxadiazole intermediate is oxidized to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid using potassium permanganate under carefully controlled conditions. To address the high exothermicity of the reaction, potassium permanganate is added portion-wise to a suspension of the dimethyl oxadiazole in aqueous sulfuric acid at 40–60°C. This stepwise addition prevents accumulation of reactive intermediates and ensures safe scaling. The carboxylic acid is isolated as its N-methyl morpholine salt to avoid handling the free acid, which is prone to explosive decomposition.
Conversion to Carbonyl Chloride
The N-methyl morpholine salt is treated with thionyl chloride or oxalyl chloride in dichloromethane at 0–10°C to generate this compound. The use of oxalyl chloride is preferred for its milder reaction conditions and higher selectivity. The product is purified by distillation under reduced pressure, yielding a stable liquid suitable for further derivatization.
Comparative Analysis of Synthetic Methods
The condensation method offers simplicity and high purity but requires handling moisture-sensitive reagents. In contrast, the cyclization-oxidation approach prioritizes safety through continuous processing and intermediate stabilization, making it more suitable for large-scale applications.
Purification and Characterization
Crystallization Techniques
Both methods employ crystallization to isolate intermediates. For example, the methylated compound (XXII) is purified using methyl tert-butyl ether (MTBE) as an antisolvent, achieving >99% purity after recrystallization. Similarly, the N-methyl morpholine salt is crystallized from a mixture of ethanol and water to remove inorganic byproducts.
Analytical Validation
Final products are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For instance, the acyl chloride derivative exhibits a distinctive carbonyl signal at 166.1 ppm in the ¹³C NMR spectrum, confirming successful chlorination . HPLC analysis with UV detection at 254 nm ensures purity, while differential scanning calorimetry (DSC) assesses thermal stability for safe handling.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride involves its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 4-methyl-1,2,5-oxadiazole-3-carbonyl chloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Stability Toward Hydrolysis | Key Applications/Notes |
|---|---|---|---|---|---|---|
| This compound | C₄H₃ClN₂O₂ | 146.54 | Carbonyl chloride, oxadiazole | High reactivity in acylations | Low (requires inert storage) | Intermediate in pharmaceuticals |
| 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride | C₃H₃ClN₂O₃S | 182.59 | Sulfonyl chloride, oxadiazole | Moderate (sulfonylation reactions) | Moderate | Sulfonamide synthesis |
| 2-(Chloromethyl)-4-methoxybenzene-1-sulfonyl chloride | C₈H₈Cl₂O₃S | 255.12 | Sulfonyl chloride, chloromethyl, methoxy | Low to moderate (steric hindrance) | High | Polymer crosslinking agents |
| 4-Benzyloxy-1,2,5-oxadiazole-3-carbonyl chloride | C₁₀H₇ClN₂O₃ | 238.63 | Carbonyl chloride, benzyloxy | High (similar to methyl variant) | Low | Model compound for derivatization |
Reactivity Differences
- Carbonyl vs. Sulfonyl Chlorides : The carbonyl chloride group in this compound is more electrophilic than sulfonyl chlorides (e.g., 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride), enabling faster nucleophilic acyl substitutions. This is critical in pharmaceutical synthesis, where rapid coupling with amines or alcohols is required .
Stability and Handling
- Moisture Sensitivity : Both this compound and its benzyloxy analog degrade rapidly in humid environments, necessitating anhydrous solvents (e.g., distilled THF) and inert gas lines during synthesis . In contrast, sulfonyl chlorides exhibit greater hydrolytic stability due to weaker electrophilicity .
Biological Activity
4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a carbonyl chloride functional group. Its molecular formula is with a molecular weight of approximately 162.53 g/mol. This compound is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities.
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents, enhancing its biological activity. The compound's unique structure contributes to its reactivity and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of 1,2,5-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain synthesized derivatives showed cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). These effects are attributed to mechanisms involving topoisomerase I inhibition and other molecular targets, suggesting potential as anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Compounds derived from oxadiazoles have shown effectiveness against a range of bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against various Gram-positive bacteria, indicating strong antimicrobial activity .
Study on Anticancer Activity
A comprehensive study involving the synthesis of various 1,2,5-oxadiazole derivatives highlighted their antiproliferative effects. The derivatives were tested against multiple cancer cell lines, revealing that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity. The study utilized molecular docking techniques to elucidate the binding interactions with topoisomerase I, providing insights into the mechanism of action.
Antimicrobial Efficacy Assessment
In another investigation focusing on antimicrobial properties, several derivatives were screened against common pathogens. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics like nitrofurantoin. This suggests that this compound and its derivatives could serve as promising candidates for developing new antimicrobial agents .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| This compound | Oxadiazole derivative | Exhibits antiproliferative activity against cancer cells |
| 1,2,4-Oxadiazole | Oxadiazole | Used in agrochemicals; different ring structure |
| 1,3-Oxazolidine | Oxazolidine | Exhibits antibacterial properties |
| 1,2-Diazole | Diazole | Known for diverse biological activities |
The unique aspect of this compound lies in its specific reactivity patterns and biological activities that differentiate it from other similar compounds. Its ability to form various derivatives makes it a versatile candidate in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 4-methyl-1,2,5-oxadiazole-3-carbonyl chloride, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting from oxadiazole precursors. For example, 4-methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine to form intermediates like carboxamidoxime, which can be further functionalized to the carbonyl chloride derivative . Purification often employs recrystallization from ethanol or column chromatography under inert conditions to avoid hydrolysis. Yield optimization requires strict control of reaction stoichiometry and temperature, as excess moisture or heat can degrade the carbonyl chloride group .
Q. How should this compound be stored to ensure stability?
The compound is moisture-sensitive due to its reactive carbonyl chloride group. Storage under anhydrous conditions (e.g., desiccators with silica gel) at temperatures below 4°C is recommended. Solvent compatibility should be verified; for instance, halogenated solvents like dichloromethane are preferred over alcohols to prevent nucleophilic substitution .
Q. What analytical methods are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the oxadiazole ring structure and methyl group positioning (e.g., H and C NMR) .
- X-ray crystallography : For resolving crystal packing and bond angles, as demonstrated in studies of structurally similar thiadiazole derivatives .
- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the methyl substituent influence the reactivity of this compound compared to non-methylated analogs?
The methyl group enhances steric hindrance, slowing nucleophilic attacks at the carbonyl chloride site. This modification also increases lipophilicity, improving membrane permeability in biological assays. Comparative studies with 1,2,4-oxadiazole derivatives show that the 1,2,5-oxadiazole scaffold exhibits higher antiproliferative activity in cancer cell lines due to optimized electronic effects .
Q. What strategies can mitigate byproduct formation during amide coupling reactions with this compound?
Common byproducts arise from hydrolysis (yielding carboxylic acids) or over-reaction with amines. Strategies include:
- Using Schlenk-line techniques to exclude moisture.
- Employing coupling agents like HOBt/DCC to stabilize reactive intermediates.
- Monitoring reaction progress via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion .
Q. How can molecular docking studies guide the design of derivatives targeting topoisomerase I?
Docking simulations reveal that the oxadiazole ring’s planar geometry facilitates π-π stacking with aromatic residues in the enzyme’s active site. Substituents like the methyl group enhance hydrophobic interactions, while the carbonyl chloride serves as a handle for covalent modification. These insights help prioritize derivatives with higher binding affinity and selectivity .
Q. Why do some studies report contradictory bioactivity results for oxadiazole derivatives?
Discrepancies often stem from variations in assay conditions (e.g., cell line specificity, incubation time) or impurities in synthesized compounds. For example, residual solvents like ethanol can interfere with cytotoxicity assays. Reproducibility requires rigorous compound validation (e.g., ≥95% purity by HPLC) and standardized biological protocols .
Q. What solvent systems optimize reaction efficiency in nucleophilic substitutions with this compound?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates. However, in alcohol-sensitive reactions, toluene or THF with molecular sieves is preferred. For example, ethanol-mediated reflux in the presence of KOH has been used for thioester formation, but prolonged heating risks decomposition .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
